![molecular formula C8H8ClNO4 B2679749 (4-Chloro-5-methoxy-2-nitrophenyl)methanol CAS No. 1823319-30-7](/img/structure/B2679749.png)
(4-Chloro-5-methoxy-2-nitrophenyl)methanol
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Overview
Description
“(4-Chloro-5-methoxy-2-nitrophenyl)methanol” is a chemical compound with the CAS Number: 1823319-30-7 . It has a molecular weight of 217.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C8H8ClNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-3,11H,4H2,1H3
. This code is a unique identifier that provides information about the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound has a melting point of 125-127 degrees Celsius . It is a powder at room temperature .
Scientific Research Applications
Ruthenium Catalyzed Reductions
Research by Watanabe et al. (1984) highlighted the catalytic reductions of nitroarenes, including those with chloro, methyl, or methoxy substituents, to their corresponding aminoarenes using formic acid and RuCl2(PPh3)3 catalyst. This study signifies the compound's potential in catalytic reductions, showcasing high yields and selectivity in transformations (Watanabe, T. Ohta, Y. Tsuji, T. Hiyoshi, & Y. Tsuji, 1984).
Abraham Model Correlations
Hart et al. (2015) conducted experiments to determine solubilities and derived Abraham model correlations for solute transfer into 2-ethoxyethanol from water and the gas phase, involving various compounds including nitrobenzoic acids and methoxybenzoic acids. This work provides insights into the solubility behavior of compounds related to (4-Chloro-5-methoxy-2-nitrophenyl)methanol in different solvents (Hart, E., Grover, D., Zettl, H., Koshevarova, V., Zhang, S., Dai, C., Acree, W., Sedov, I., Stolov, M., & Abraham, M., 2015).
Kinetic Studies on Sulfur Compounds
Buncel and Raoult (1972) explored the kinetics of sulfur-oxygen and sulfur-chlorine bond scission in the methanolysis of p-nitrophenyl chlorosulfate, shedding light on bond scission processes relevant to this compound's structural analogs. This study adds valuable information regarding the reactivity of sulfur-containing compounds in methanol (Buncel, E. & Raoult, A., 1972).
Chemoselective Reactions and Compound Syntheses
Research into the chemoselective reactions and syntheses involving compounds structurally similar to this compound highlights the utility of such compounds in synthetic chemistry. For instance, studies have detailed the chemoselective reductive coupling of nitroarenes using magnesium in methanol, indicating the role of this compound related compounds in facilitating such reactions (Khurana, J. & Ray, A., 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various enzymes and receptors within the body .
Mode of Action
Based on its chemical structure, it can be inferred that it might interact with its targets through hydrogen bonding or hydrophobic interactions . The presence of a nitro group might also suggest potential for redox reactions .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
The presence of a methoxy group might suggest potential for metabolism via demethylation .
Result of Action
Based on its chemical structure, it might be inferred that it could induce changes in cellular processes such as signal transduction, metabolism, or cell cycle regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Chloro-5-methoxy-2-nitrophenyl)methanol . Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets .
properties
IUPAC Name |
(4-chloro-5-methoxy-2-nitrophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRSRWOPVRQZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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